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This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in identifying and
removing glitches from their Extended X-ray Absorption Fine Structure (EXAFS) data.

Frequently Asked Questions (FAQS)

Q1: What are glitches in EXAFS data and what causes them?

Al: Glitches are spurious, sharp, and narrow features in an EXAFS spectrum that are not
related to the absorption process of the sample.[1][2] They typically manifest as spikes or dips
in the measured absorption coefficient (U(E)).[1] The primary cause of glitches is multiple-
diffraction events within the crystal monochromator used to select the X-ray energy.[2][3]
Glitches can also arise from diffraction from crystalline components within the sample itself,
such as in diamond anvil cells.[2][3]

Q2: Why is it important to remove glitches from EXAFS data?

A2: Leaving glitches in your EXAFS data can significantly interfere with data analysis.[3] They
can introduce errors during the normalization of the spectrum and the transformation of the
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data from energy space (E) to k-space (x(k)) and R-space.[3] This can lead to incorrect
determination of structural parameters like coordination numbers and bond lengths.[4][5]

Q3: Can | prevent glitches during my experiment?

A3: While complete elimination is not always possible, several best practices during data
collection can minimize the occurrence and severity of glitches. These include ensuring uniform
sample preparation, verifying the linearity of the beamline equipment, and detuning the
monochromator to reduce the intensity of multiple diffraction events.[3] Consulting with the
beamline scientist for optimal setup is also highly recommended.[6]

Q4: What software can | use to remove glitches from my EXAFS data?

A4: Several software packages are available for EXAFS data analysis and include tools for
glitch removal. Commonly used programs include:

o Athena: A graphical user interface that allows for manual, point-and-click removal of glitches.

[317]

o Larch (XAS Viewer): A comprehensive data analysis platform with tools for deglitching
individual points or energy ranges.[6][8]

o Python-based scripts: For automated and high-throughput deglitching, algorithms using
libraries like SciPy and NumPy can be implemented.[3][9] These often employ filters and
statistical methods to identify and remove outliers.[3][9]

Troubleshooting Guides
Issue 1: | see sharp, narrow spikes in my raw p(E) data.

This is a classic sign of a glitch. Follow these steps to identify and remove it.
Method 1: Manual Removal using Software (e.g., Athena, Larch)
This method is suitable for a small number of easily identifiable glitches.

Experimental Protocol:
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Load Data: Import your raw EXAFS data into your chosen analysis software.
Visualize p(E): Plot the absorption coefficient p(E) versus energy (E).

Identify Glitch: Zoom in on the suspected glitch. It will appear as a sharp deviation from the
surrounding data points.

Select and Remove: Use the software's deglitching tool to select the individual data point(s)
corresponding to the glitch. In Athena, you can use the "point-and-click" feature in the
deglitching window.[7] In Larch's XAS Viewer, the "Deglitch Data" tool allows for the removal
of single points or a selected range.[8]

Verify Removal: Re-plot the data to ensure the glitch has been successfully removed without
affecting the surrounding data.

Method 2: Automated Removal using a Statistical Approach

This method is ideal for datasets with numerous glitches or for establishing a reproducible

analysis pipeline. The following protocol is based on an algorithm that uses a Savitzky-Golay

filter and a generalized extreme Studentized deviate (ESD) test to identify outliers.[2][3]

Experimental Protocol:

Apply a Low-Pass Filter: Smooth the normalized p(E) data using a Savitzky-Golay filter. This
filter effectively removes high-frequency noise while preserving the underlying EXAFS signal.

[3]

Calculate Residuals: Subtract the smoothed data from the original normalized data to obtain
the residuals. Glitches, being high-frequency features, will appear as significant outliers in
the residuals.[3]

Identify Outliers: Apply a statistical test, such as the generalized ESD test, to the residuals to
identify statistically significant outliers.[2][3]

Iterative Refinement: To minimize the incorrect removal of valid data points, a second
iteration is often performed. The identified outliers from the first pass are temporarily
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removed and the data is interpolated. The filtering and outlier detection process is then
repeated.[3]

e Remove Glitches: The data points confirmed as outliers in the second pass are permanently
removed from the dataset.[3]

Parameter Description Typical Starting Value

The number of data points

used for the polynomial fit in
Savitzky-Golay Window Length  the filter. A longer window 9 points

filters more high-frequency

components.

The statistical threshold for
Significance Level (a) identifying an outlier in the 0.025
ESD test.

The maximum number of
Maximum Glitch Length consecutive points that can be 4 points

considered a single glitch.

Table 1: Typical parameters for an automated deglitching algorithm based on a Savitzky-Golay
filter and the generalized ESD test. These values may need to be adjusted based on the
specific characteristics of the data.[3]

Issue 2: My EXAFS data looks noisy, especially in the
high-k region, making it difficult to distinguish glitches
from noise.

Distinguishing small glitches from noise can be challenging. Plotting the data in different ways
can help.

Troubleshooting Steps:

e Plot x(k): Convert your data from p(E) to x(k). Sometimes glitches that are not obvious in
M(E) become more apparent in the k-weighted x(k) plot, often as sharp oscillations.[7]
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o Fourier Transform: Examine the Fourier transform of the x(k) data. Glitches can introduce
high-frequency components that may appear as spurious peaks at high R-values.

o Compare Multiple Scans: If you have collected multiple scans of the same sample, average
them. Random noise will decrease, while systematic glitches will remain, making them easier
to identify.

o Adjust Deglitching Parameters: If using an automated method, try adjusting the parameters.
For subtle glitches in the EXAFS region, a longer Savitzky-Golay filter window may be
beneficial.[3] Be cautious and visually inspect the results to avoid removing real data.

Visualizing the Workflow

The following diagrams illustrate the logical flow for identifying and removing glitches from
EXAFS data.
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Caption: Manual glitch removal workflow using data analysis software.
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Caption: Automated glitch removal workflow using a two-pass statistical approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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